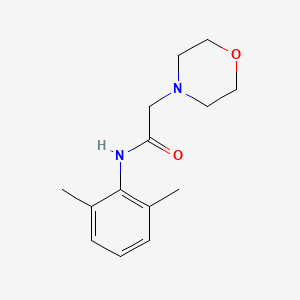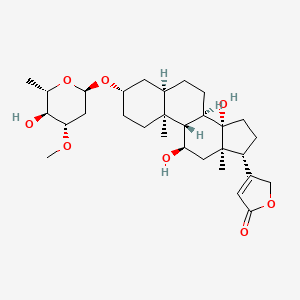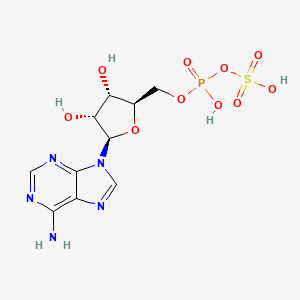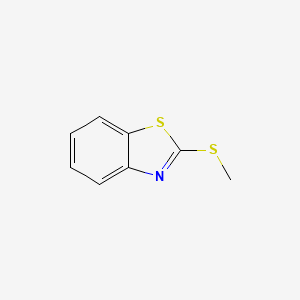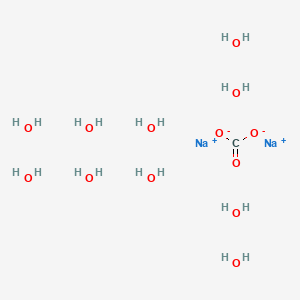
5-Chloropyrazine-2-carboxamide
Vue d'ensemble
Description
5-Chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H4ClN3O . It appears as a colorless to pale yellow crystalline solid . It is an important intermediate compound with a wide range of applications in drug synthesis and pesticide synthesis . It can be used as a starting material for the synthesis of antiepileptic and antibacterial drugs, as well as for the synthesis of pesticides, dyes, and other organic compounds .
Synthesis Analysis
There are many preparation methods for 5-Chloropyrazine-2-carboxamide, including the introduction of formamide groups into 5-chloropyrazine . A commonly used preparation method is to heat 5-chloropyrazine and formamide in a solvent to form an organic metal .
Molecular Structure Analysis
The molecular structure of 5-Chloropyrazine-2-carboxamide is represented by the InChI code: 1S/C5H4ClN3O/c6-4-2-8-3 (1-9-4)5 (7)10/h1-2H, (H2,7,10) . The molecular weight of the compound is 157.56 .
Physical And Chemical Properties Analysis
5-Chloropyrazine-2-carboxamide has a density of 1.478g/cm³ . Its boiling point is 331.3°C at 760 mmHg . The flash point is 154.2°C . Its solubility in water is relatively low, but it can be well dissolved in some organic solvents . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Applications De Recherche Scientifique
Antifungal Activity
Research indicates that certain derivatives of 5-Chloropyrazine-2-carboxamide exhibit antifungal properties. For instance, compounds with this core structure have been tested against fungal strains like Trichophyton mentagrophytes, showing varying degrees of inhibitory activity .
Mécanisme D'action
Safety and Hazards
5-Chloropyrazine-2-carboxamide is generally considered to have low toxicity . As a chemical substance, use should follow appropriate safe operating procedures, including wearing appropriate protective equipment . It should be stored in a sealed container, away from fire and oxidizing agents . When handling or contacting this substance, avoid direct contact with skin and eyes, and maintain good ventilation conditions .
Propriétés
IUPAC Name |
5-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEFMHWOSWUJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040950 | |
| Record name | 5-Chloropyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazine-2-carboxamide | |
CAS RN |
21279-64-1 | |
| Record name | 5-chloropyrazinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021279641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROPYRAZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2TJL7UR5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the antimycobacterial activity of N-substituted 5-Chloropyrazine-2-carboxamides?
A1: While the provided abstract doesn't delve into specific results, it highlights that the study synthesized various N-substituted 5-Chloropyrazine-2-carboxamide derivatives and evaluated their activity against Mycobacterium tuberculosis. [] This suggests that modifications to the N-substituent of the 5-Chloropyrazine-2-carboxamide scaffold were explored to potentially enhance its antimycobacterial potency. Further research and specific data from the full paper are needed to understand the structure-activity relationships and efficacy of these derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





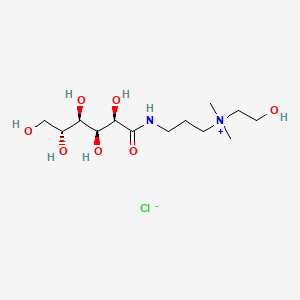
![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)
![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)
